molecular formula C23H40N2O3 B1666127 Auda CAS No. 479413-70-2

Auda

Cat. No.: B1666127
CAS No.: 479413-70-2
M. Wt: 392.6 g/mol
InChI Key: XLGSEOAVLVTJDH-UHFFFAOYSA-N
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Description

12-(3-Adamantan-1-yl-ureido)dodecanoic acid, commonly known as AUDA, is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids, which are involved in the regulation of blood pressure and inflammation. By inhibiting soluble epoxide hydrolase, this compound exhibits significant anti-inflammatory properties .

Mechanism of Action

Target of Action

Auda, also known as compound 43, is a potent inhibitor of soluble epoxide hydrolase (sEH) . The primary targets of this compound are the mouse and human sEH enzymes, with IC50 values of 18 and 69 nM respectively . sEH is an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation.

Biochemical Pathways

The inhibition of sEH by this compound affects the metabolic pathway of arachidonic acid, a polyunsaturated fatty acid. Arachidonic acid can be metabolized into EETs by the action of cytochrome P450 enzymes. Under normal conditions, these EETs are further metabolized by sEH into less active dihydroxyeicosatrienoic acids (DiHETrEs). In the presence of this compound, this conversion is inhibited, leading to an accumulation of eets .

Pharmacokinetics

The pharmacokinetics of this compound, like that of many other drugs, can be described by the area under the curve (AUC) in a plot of drug concentration in the blood plasma versus time . The AUC reflects the actual body exposure to the drug after administration of a dose and is dependent on both the rate of elimination of the drug from the body and the dose administered . .

Result of Action

The primary result of this compound’s action is an increase in the levels of EETs due to the inhibition of sEH. EETs have been identified as endothelium-derived hyperpolarizing factors with vasodilator activity . Therefore, the increase in EET levels can lead to vasodilation, which in turn can lower blood pressure. In fact, in angiotensin-infused rats, administration of this compound decreased mean arterial blood pressure .

Biochemical Analysis

Biochemical Properties

AUDA plays a significant role in biochemical reactions, particularly as an inhibitor of sEH. This enzyme is involved in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound reduces EET degradation, thereby attenuating neuroinflammatory responses .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing microglia/macrophage activation and expression of inflammatory mediators. This leads to a decrease in blood-brain barrier (BBB) permeability, matrix metalloproteinase (MMP)-9 activity, neutrophil infiltration, and neuronal damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with sEH, inhibiting the enzyme’s activity. This inhibition prevents the conversion of EETs to dihydroxy eicosatrienoic acids (DiHETrEs), preserving the anti-inflammatory activity of EETs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a reduction in functional deficits and brain damage over time. This includes a decrease in neuronal death, BBB disruption, MMP-9 activity, and neutrophil infiltration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in angiotensin-infused rats, a dose of 25 mg/l this compound administered in drinking water decreased mean arterial blood pressure .

Metabolic Pathways

This compound is involved in the metabolic pathways of arachidonic acid. It interacts with sEH, which catalyzes the conversion of EETs to DiHETrEs .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully understood. As an sEH inhibitor, it is likely to be found wherever sEH is expressed, including in microglia/macrophages, astrocytes, neurons, and endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid involves multiple steps. One common method includes the reaction of 1-adamantylamine with dodecanedioic acid to form an intermediate, which is then reacted with phosgene to produce the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

12-(3-Adamantan-1-yl-ureido)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 12-(3-Adamantan-1-yl-ureido)dodecanoic acid. These derivatives often exhibit different biological activities and can be used in various scientific research applications .

Comparison with Similar Compounds

12-(3-Adamantan-1-yl-ureido)dodecanoic acid is unique in its potent inhibition of soluble epoxide hydrolase and its significant anti-inflammatory properties. Similar compounds include:

These compounds share structural similarities with 12-(3-Adamantan-1-yl-ureido)dodecanoic acid but differ in their pharmacokinetic profiles and specific biological activities .

Properties

IUPAC Name

12-(1-adamantylcarbamoylamino)dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O3/c26-21(27)10-8-6-4-2-1-3-5-7-9-11-24-22(28)25-23-15-18-12-19(16-23)14-20(13-18)17-23/h18-20H,1-17H2,(H,26,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGSEOAVLVTJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435153
Record name AUDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479413-70-2
Record name 12-(3-Adamantan-1-yl-ureido)dodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479413-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AUDA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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